molecular formula C9H16N4 B11722722 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine

Cat. No.: B11722722
M. Wt: 180.25 g/mol
InChI Key: WRYGBEWITGYHKM-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine. One common method involves the nucleophilic substitution of a halomethyl derivative of 1-methyl-1H-pyrazole with piperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar structure but with a phenyl group instead of a methyl group.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate: An acetate derivative with similar properties.

Uniqueness

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperazine ring makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-[(2-methylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C9H16N4/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13/h2-3,10H,4-8H2,1H3

InChI Key

WRYGBEWITGYHKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN2CCNCC2

Origin of Product

United States

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